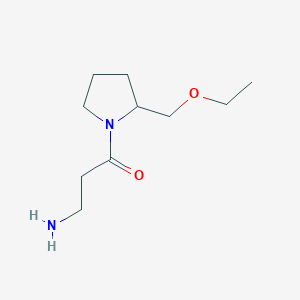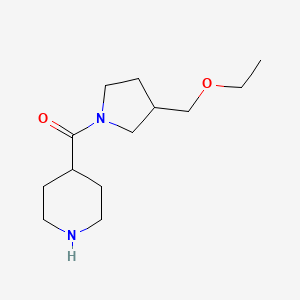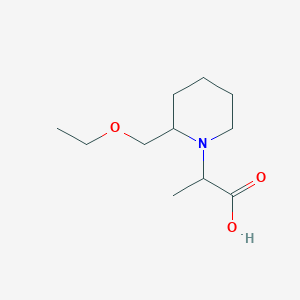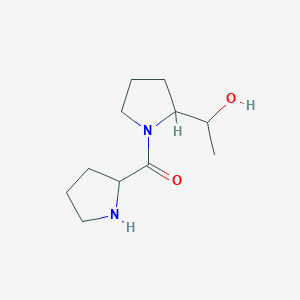
3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one” often involves the use of cyclic or acyclic precursors . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Scientific Research Applications
Synthesis and Chemical Properties
The compound N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. This research demonstrates a practical, efficient, and stereoselective process for its preparation, highlighting the compound's relevance in antibiotic synthesis (Fleck et al., 2003).
A study on the preparation of β-hydroxy-α-amino acid using recombinant d-threonine aldolase presents the compound as a key intermediate in drug synthesis, showcasing efficient processes for producing enzymes for the synthesis and highlighting its importance in pharmaceutical development (Goldberg et al., 2015).
Research on Schiff base ligands derived from unsymmetrical tripodal amines explores the formation of Cu(II) complexes, illustrating the compound's utility in developing coordination compounds with potential applications in catalysis and material science (Keypour et al., 2015).
Potential Applications
Pyrrole and its derivatives, including pyrrolidin-1-yl compounds, play a crucial role in the synthesis of biologically important molecules like heme and chlorophyll, as well as in the development of electrically conducting polymers and pharmaceuticals (Anderson & Liu, 2000).
A study on the metal-free synthesis of polysubstituted pyrroles demonstrates an efficient method for creating pyrrole derivatives, indicating the significance of pyrrolidin-1-yl compounds in green chemistry and sustainable synthesis strategies (Kumar et al., 2017).
properties
IUPAC Name |
3-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-8-9-4-3-7-12(9)10(13)5-6-11/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBHIAQTCHXHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















